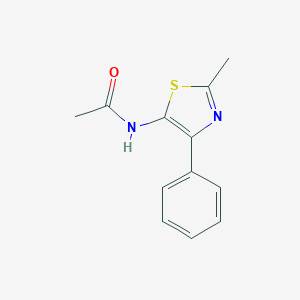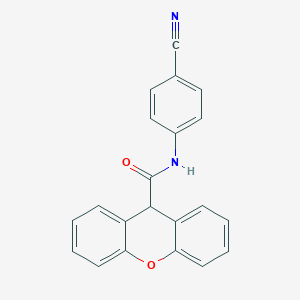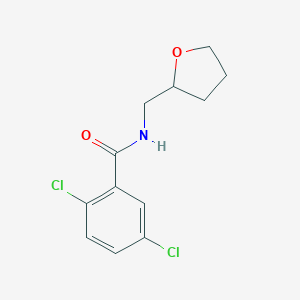
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. This compound is a benzamide derivative with a tetrahydrofuran-2-ylmethyl group attached to the benzene ring. In
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in breast cancer cells. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells, which may prevent the spread of cancer throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments is its specificity for breast cancer cells. This makes it a promising candidate for targeted cancer therapy. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
There are a number of future directions for research on 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. This could lead to the development of more targeted cancer therapies. Additionally, researchers could explore the potential of this compound in combination with other anticancer agents to enhance its efficacy. Finally, studies could be conducted to optimize the synthesis of this compound, with the goal of improving its solubility and stability.
Métodos De Síntesis
The synthesis of 2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 2,5-dichlorobenzoyl chloride with tetrahydrofuran-2-methanol in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide has been studied for its potential as a pharmaceutical agent. It has been found to have anticancer properties, specifically in the treatment of breast cancer. Studies have shown that this compound inhibits the growth and proliferation of breast cancer cells, making it a promising candidate for further research.
Propiedades
Nombre del producto |
2,5-dichloro-N-(tetrahydrofuran-2-ylmethyl)benzamide |
|---|---|
Fórmula molecular |
C12H13Cl2NO2 |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
2,5-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
Clave InChI |
VZGQPEWUNFQTLQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-[(6-methoxy-2-methyl-4-quinolinyl)sulfanyl]acetamide](/img/structure/B258887.png)
![5,6-Dimethyl-3-(4-methylphenyl)-2-(2-morpholin-4-ylethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B258889.png)
![N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
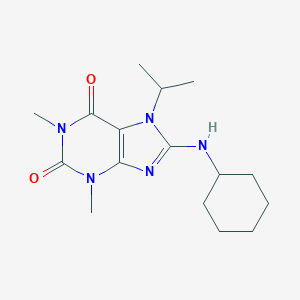
![N-1,3-benzodioxol-5-yl-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B258894.png)
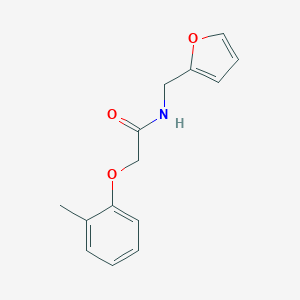
![4-(4-Fluoro-phenyl)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B258897.png)
![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
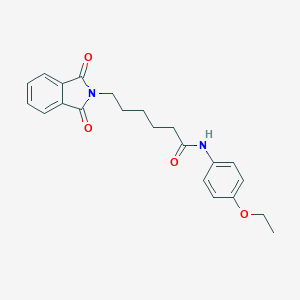
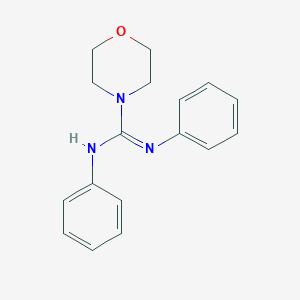
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
